Technical Guide: Physical and Chemical Properties of 2,3-Dihydro-1,4-naphthoquinone
Technical Guide: Physical and Chemical Properties of 2,3-Dihydro-1,4-naphthoquinone
This guide provides an in-depth technical analysis of 2,3-Dihydro-1,4-naphthoquinone , also known as Tetralin-1,4-dione . It is designed for researchers in organic synthesis and medicinal chemistry, focusing on the molecule's unique tautomeric behavior, physical properties, and utility as a scaffold in drug development.
[1]
Executive Summary
2,3-Dihydro-1,4-naphthoquinone (CAS: 21545-31-3) represents a unique chemical entity that exists at the intersection of aromatic stability and aliphatic reactivity. Often overshadowed by its fully aromatic counterpart, 1,4-naphthoquinone, this molecule (commonly referred to as Tetralin-1,4-dione ) is the keto-tautomer of 1,4-dihydroxynaphthalene.
While historically considered unstable or transient, recent methodologies have established protocols for its isolation as a stable solid. Its primary value in drug development lies in its
Molecular Identity & Structural Analysis
Unlike 1,4-naphthoquinone, which possesses a fully conjugated quinone ring, 2,3-dihydro-1,4-naphthoquinone features a saturated C2-C3 bond.[1] This saturation disrupts the conjugation of the quinone system, rendering the molecule a cyclic diketone fused to a benzene ring rather than a true quinone.
Tautomeric Equilibrium
The defining characteristic of this molecule is its keto-enol tautomerism.
-
Keto Form (Dione): 2,3-Dihydro-1,4-naphthoquinone.[2][1][3][4][5][6] Kinetic product in acidic conditions.
-
Enol Form (Diol): 1,4-Dihydroxynaphthalene. Thermodynamic product in many polar solvents due to aromatization of the second ring.
Key Insight: The dione form is kinetically stable in the solid state but can rapidly revert to the diol form in the presence of bases or polar protic solvents.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 2,3-Dihydronaphthalene-1,4-dione |
| Common Synonyms | Tetralin-1,4-dione; 1,2,3,4-Tetrahydronaphthalene-1,4-dione |
| CAS Number | 21545-31-3 |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| SMILES | O=C1CCC(=O)c2ccccc12 |
Physical Characterization
The physical properties of the dione differ significantly from the diol tautomer, particularly in solubility and melting point.
Physical Constants
| Property | Data | Notes |
| Physical State | Crystalline Solid | Colorless to pale yellow prisms |
| Melting Point | 98 – 100 °C | Distinct from 1,4-dihydroxynaphthalene (MP ~190°C) |
| Boiling Point | ~320 °C (Predicted) | Decomposes/oxidizes at high temp |
| Solubility | Soluble in DCM, Toluene, THF | Poorly soluble in water; reverts to diol in polar protic solvents |
| Density | 1.24 g/cm³ | Predicted |
Spectroscopic Profile
Identification of the dione form relies on distinguishing it from the aromatic diol and the oxidized quinone.
-
Infrared Spectroscopy (IR):
- : 1680–1700 cm⁻¹ . This peak is characteristic of an aryl ketone. It is higher in frequency compared to the conjugated carbonyls of 1,4-naphthoquinone (~1660 cm⁻¹) due to the lack of C2-C3 unsaturation.
-
Nuclear Magnetic Resonance (NMR):
-
H NMR (CDCl
):- 8.0 – 7.5 ppm (m, 4H, Aromatic).
-
3.05 ppm (s, 4H,
). The singlet indicates rapid conformational averaging or symmetry.
-
C NMR:
-
Carbonyl Carbon:
~197 ppm (Typical for aryl ketones). -
Aliphatic Carbon:
~37 ppm.
-
-
H NMR (CDCl
Chemical Reactivity & Mechanism
The reactivity of 2,3-dihydro-1,4-naphthoquinone is dominated by its potential to oxidize or tautomerize.
Redox Behavior
The molecule occupies an intermediate oxidation state.
-
Oxidation: Readily loses two hydrogen atoms to form 1,4-Naphthoquinone (aromatic stabilization).
-
Reduction: Can be stereoselectively reduced to 1-hydroxy-4-tetralone or 1,4-tetralindiol .
Metal Coordination (Chromium Complexation)
A critical application in advanced synthesis is the coordination with Chromium Tricarbonyl,
-
Mechanism: The
moiety coordinates to the benzene ring. -
Effect: This coordination stabilizes the keto form (dione) and prevents tautomerization to the diol. It also sterically blocks one face of the molecule, enabling highly enantioselective additions or reductions at the carbonyl groups.
Figure 1: Tautomeric and Redox Network. The dione is the central node for asymmetric synthesis, accessible via acid-catalyzed tautomerization.
Synthesis & Isolation Protocol
The isolation of pure 2,3-dihydro-1,4-naphthoquinone is non-trivial due to the equilibrium favoring the aromatic diol. The following protocol, adapted from Kündig et al. (2006) , utilizes acid-catalyzed tautomerization and solubility differences to isolate the dione.
Reagents
-
Precursor: 1,4-Dihydroxynaphthalene (Commercial grade).
-
Catalyst: Triflic Acid (
). -
Solvent: Toluene (Anhydrous).
-
Purification: Diisopropyl ether (
).
Step-by-Step Methodology
-
Dissolution: Dissolve 1,4-dihydroxynaphthalene in a minimal amount of Triflic Acid. The strong acid protonates the oxygen, shifting the equilibrium toward the dione form.
-
Equilibration: Stir the mixture under an inert atmosphere (
or ) for 30 minutes. -
Solvent Exchange: Add anhydrous Toluene to the reaction mixture.
-
Isolation:
-
Decant or separate the Toluene layer.
-
Wash with cold water to remove residual acid (Work quickly to prevent base-catalyzed reversion).
-
Dry over
and concentrate under reduced pressure.
-
-
Recrystallization: Recrystallize the crude solid from Diisopropyl ether to yield colorless prisms of 2,3-dihydro-1,4-naphthoquinone.
Yield: Typically 70–75%. Validation: Check MP (98–100 °C) and IR (1690 cm⁻¹ peak).
Applications in Drug Development
The primary utility of 2,3-dihydro-1,4-naphthoquinone in medicinal chemistry is as a prochiral scaffold .
Asymmetric Synthesis of Sertraline
Sertraline (Zoloft) is a tetralin-based antidepressant. The synthesis of the chiral tetralin core often requires desymmetrization of a precursor.
-
Workflow: The symmetric dione is complexed with Chromium.
-
Desymmetrization: Asymmetric reduction (using chiral hydrides or biocatalysis) yields a chiral alcohol.
-
Functionalization: This chiral intermediate is further elaborated to introduce the amine and dichlorophenyl groups found in Sertraline.
Pharmacophore Analysis
While the dione itself is not a common drug, its derivatives are explored for:
-
Bio-reductive Alkylation: Similar to quinones, derivatives can be reduced in vivo to cytotoxic species (anticancer potential).
-
Antibacterial Activity: Halogenated derivatives (e.g., 2,3-dichloro-2,3-dihydro-1,4-naphthoquinone) show enhanced reactivity toward nucleophilic residues in bacterial proteins.
Figure 2: Drug Development Workflow. Utilization of the symmetric dione scaffold for the synthesis of chiral APIs like Sertraline.
References
-
Kündig, E. P., Enríquez García, A., Lomberget, T., & Bernardinelli, G. (2006).[10] "Rediscovery, Isolation, and Asymmetric Reduction of 1,2,3,4-Tetrahydronaphthalene-1,4-dione and Studies of Its [Cr(CO)3] Complex." Angewandte Chemie International Edition.
-
BenchChem. (n.d.). "2,3-Dihydro-1,4-naphthoquinone Structure and Properties." BenchChem Compound Database.
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 11480599, 2,3-Dihydro-1,4-naphthoquinone." PubChem.
-
LookChem. (n.d.). "2,3-Dihydro-1,4-naphthoquinone Physical Properties." LookChem.
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